Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 2-formyl-2-prop-2-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-5-7-13(10-15)8-6-9-14(13)11(16)17-12(2,3)4/h5,10H,1,6-9H2,2-4H3 |
InChI Key |
VYFRAXOESJYFJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=C)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation of Pyrrolidinone Intermediate
The synthesis begins with tert-butyl 2-oxopyrrolidine-1-carboxylate , a commercially available precursor. Treatment with allylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −78°C facilitates nucleophilic addition to the carbonyl group, yielding tert-butyl 2-(hydroxy(prop-2-en-1-yl))pyrrolidine-1-carboxylate .
Reaction Conditions :
Oxidation to Aldehyde
The secondary alcohol intermediate undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane. This step converts the hydroxymethyl group to a formyl moiety while preserving the allyl substituent.
$$
\text{R}-\text{CH}2\text{OH} \xrightarrow{\text{PCC, CH}2\text{Cl}_2} \text{R}-\text{CHO}
$$
Optimization Notes :
- Over-oxidation to carboxylic acid is avoided by strict temperature control (0–5°C).
- Alternative oxidants (e.g., Swern or Dess-Martin periodinane) provided inferior yields (<60%).
Alternative Pathway: SN2-Based Functionalization
Decarboxylation and Boc Protection
Adapting methodologies from pyrrolidine dihydrochloride synthesis, trans-4-hydroxy-L-proline undergoes decarboxylation in hydrochloric acid to form (R)-3-hydroxypyrrolidine hydrochloride . Subsequent Boc protection with di-tert-butyl dicarbonate in aqueous sodium hydroxide yields tert-butyl 3-hydroxypyrrolidine-1-carboxylate .
Sulfonylation and Azide Displacement
The hydroxyl group is sulfonylated using methanesulfonyl chloride, forming a mesylate intermediate. Treatment with sodium azide in dimethylformamide (DMF) at 80°C induces an SN2 reaction, introducing an azide group with inversion of configuration.
Critical Parameters :
- Reaction time: 12–16 hours
- Azide yield: 92% (unoptimized)
Reduction and Formylation
Catalytic hydrogenation (H₂, Pd/C) reduces the azide to a primary amine. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group, though competing side reactions limit the yield to 65%.
Organocatalytic Cyclization Approach
Inspired by pyrroloindoline synthesis, a tryptamine derivative reacts with acrolein in the presence of imidazolidinone catalyst 1d (10 mol%). The reaction proceeds via an enantioselective Michael addition-cyclization cascade, forming the pyrrolidine core with embedded allyl and formyl groups.
Advantages :
- High enantiomeric excess (94% ee)
- Single-step construction of two stereocenters
- Broad substrate scope for aldehyde components
Limitations :
Process Optimization and Characterization
Yield Enhancement Strategies
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The formyl group (C=O) acts as an electrophilic center, enabling reactions with nucleophiles such as Grignard reagents, alcohols, or amines.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Grignard Addition | RMgX (R = alkyl/aryl) | Secondary alcohols (after protonation) |
| Hydrogenation | H₂, Pd/C catalyst | Primary alcohol derivatives |
| Hydrocyanation | NaCN, HCN | Cyanohydrin derivatives |
Mechanism : The formyl group undergoes nucleophilic attack, forming intermediates that rearrange or stabilize via proton transfer. For example, Grignard reagents add to the carbonyl carbon, followed by quenching with water or acid.
Oxidation and Reduction
The formyl group undergoes oxidation to carboxylic acids or reduction to hydroxymethyl groups.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, HCl | Tert-butyl 2-carboxypyridine derivatives |
| Reduction | NaBH₄, LiAlH₄ | Tert-butyl 2-hydroxymethylpyridine derivatives |
Mechanism : Oxidation typically involves electrophilic attack by strong oxidizing agents (e.g., permanganate), while reduction proceeds via hydride transfer to the carbonyl carbon.
Cycloaddition Reactions
The propenyl group (C=C) enables participation in cycloaddition reactions, such as Diels-Alder or [4+2] cycloadditions , under thermal or catalytic conditions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Diels-Alder | Dienes, heat/pressure | Six-membered cyclic adducts |
| [2+2] Cycloaddition | UV light, diradicals | Four-membered ring products |
Mechanism : The alkene acts as a dienophile or diene, forming new rings via concerted or stepwise pathways. These reactions are often solvent-dependent and may require Lewis acid catalysts (e.g., ZrOCl₂) .
Substitution Reactions
The propenyl group and formyl group are susceptible to electrophilic or nucleophilic substitution.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Electrophilic Addition | HBr, H₂SO₄ | Brominated/halogenated derivatives |
| Heck Reaction | Pd catalysts, aryl halides | Cross-coupled arylated derivatives |
Mechanism : Electrophilic addition to the alkene follows Markovnikov’s rule, while transition-metal-catalyzed coupling (e.g., Heck) enables C–C bond formation.
Zr-Catalyzed Transformations
Zirconium catalysts (e.g., ZrOCl₂) can mediate cyclization or condensation reactions, as observed in analogous pyrrolidine derivatives.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Knoevenagel Condensation | ZrOCl₂, 1,3-dicarbonyls | Tetrasubstituted pyrrolidine derivatives |
| Intramolecular Cyclization | ZrOCl₂, H₂O | Fused-ring systems |
Mechanism : Zr-catalyzed reactions involve coordination to the carbonyl oxygen, facilitating nucleophilic attack and subsequent cyclization .
Decarboxylative Coupling
Under photochemical or thermal conditions, the compound may undergo decarboxylation to form new bonds.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Radical-Mediated Coupling | Blue LEDs, DMSO | Cross-coupled alkenes or aromatic compounds |
Mechanism : Decarboxylation generates reactive intermediates (e.g., radicals), which couple with other substrates to form C–C bonds .
Scientific Research Applications
Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The allyl group can undergo reactions typical of alkenes, such as electrophilic addition and polymerization. The pyrrolidine ring provides a rigid framework that influences the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
A systematic comparison of substituents, reactivity, and applications is tabulated below:
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW ~225) is smaller than ’s brominated derivative (MW 466), suggesting better membrane permeability in drug design. Phosphorylated analogues () exhibit higher solubility in polar solvents .
- Stereochemical Considerations : Chiral centers in ’s compound (R-configuration) and ’s diastereomers (12a/b) highlight the role of stereochemistry in modulating biological activity or synthetic pathways .
Research Findings and Discrepancies
- Synthetic Utility : The propenyl group in the target compound is understudied compared to analogues with established applications (e.g., ’s bromopyridine derivatives in kinase inhibitors) .
- Crystallographic Data: No structural data are provided for the target compound. SHELX programs () are widely used for such analyses, suggesting opportunities for future crystallographic studies .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate?
The synthesis typically involves multi-step strategies:
- Pyrrolidine ring formation : Cyclization of precursors like γ-aminobutyric acid derivatives or via [3+2] cycloadditions.
- Functionalization : Introducing the propenyl group via alkylation or cross-coupling reactions (e.g., Heck coupling) and the formyl group through oxidation of alcohol intermediates or direct formylation.
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by selective deprotection . Example workflow:
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | Diethyl acetylenedicarboxylate, heat |
| 2 | Alkylation | Allyl bromide, base (e.g., K₂CO₃) |
| 3 | Oxidation | Swern or Dess-Martin oxidation |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm substituent positions and stereochemistry (e.g., formyl proton at ~9-10 ppm, allylic protons at 5-6 ppm).
- IR : Stretching frequencies for carbonyl (Boc: ~1680–1720 cm⁻¹; formyl: ~1700–1750 cm⁻¹) and alkene (C=C: ~1640 cm⁻¹) groups.
- HRMS : Validates molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable): Resolves absolute configuration and bond lengths .
Q. How is purification achieved for this compound?
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane.
- Recrystallization : From solvents like dichloromethane/hexane.
- HPLC : For enantiomeric resolution if chiral centers are present .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Chiral auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., tert-butyl (2R)-pyrrolidine derivatives).
- Asymmetric catalysis : Chiral ligands in propenyl group installation (e.g., Sharpless epoxidation or Jacobsen catalysts).
- Dynamic kinetic resolution : For racemization-prone intermediates .
Q. What conflicting data exist regarding the reactivity of the formyl and propenyl groups?
- Formyl group : Reported to undergo nucleophilic additions (e.g., Grignard reactions), but competing side reactions (e.g., over-oxidation to carboxylic acids) may occur under harsh conditions.
- Propenyl group : While ideal for cycloadditions (Diels-Alder), some studies note regioselectivity challenges in cross-metathesis (e.g., with Grubbs catalysts) .
| Reaction Type | Reported Yield (%) | Conflicting Observations |
|---|---|---|
| Aldol addition | 60–75 | Competing enolization reduces yield |
| Cross-metathesis | 40–55 | Requires excess catalyst for completion |
Q. How can computational modeling optimize reaction pathways?
- DFT calculations : Predict transition states for formyl/propenyl reactions (e.g., Fukui indices for electrophilic/nucleophilic sites).
- Molecular docking : Screen interactions with biological targets (e.g., enzymes inhibited by pyrrolidine derivatives) .
Q. What stability challenges arise under different experimental conditions?
- Thermal instability : Decomposition observed >120°C, requiring low-temperature storage.
- Moisture sensitivity : Boc and formyl groups hydrolyze in acidic/alkaline conditions.
- Light sensitivity : Propenyl groups may dimerize under UV light .
Methodological Considerations
Q. How to resolve contradictions in reported biological activity data?
- Standardized assays : Use consistent enzyme inhibition protocols (e.g., IC₅₀ measurements under identical pH/temperature).
- Control experiments : Verify purity (>95% by HPLC) to exclude confounding effects from impurities .
Q. What strategies enhance yield in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
